Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate

Description

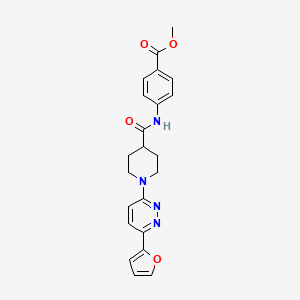

Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group, linked via a piperidine-carboxamido bridge to a methyl benzoate moiety.

Properties

IUPAC Name |

methyl 4-[[1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-29-22(28)16-4-6-17(7-5-16)23-21(27)15-10-12-26(13-11-15)20-9-8-18(24-25-20)19-3-2-14-30-19/h2-9,14-15H,10-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPRBLXISGFLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that pyridazine derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Result of Action

Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess a wide range of anticipated biological properties .

Action Environment

The success of similar compounds in the pharmaceutical industry suggests that they are likely to be stable under a variety of conditions .

Biological Activity

Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzoate moiety and a piperidine ring substituted with a pyridazine and furan groups. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Furan Ring : Synthesized via cyclization of 1,4-diketones.

- Synthesis of the Pyridazine Ring : Formed by reacting hydrazine with diketones followed by cyclization.

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling to link the furan and pyridazine rings.

- Piperidine Formation : Achieved through hydrogenation reactions.

These synthetic routes allow for the modification of functional groups, which can enhance biological activity or selectivity towards specific targets .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound has been shown to:

- Inhibit specific enzymes involved in inflammatory pathways.

- Modulate receptor activity associated with cancer cell proliferation.

- Interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives related to this compound exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : Research indicated that similar compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar effects .

- Neuroprotective Effects : Preliminary studies have suggested potential neuroprotective properties, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress markers .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(6-(Thiophen-2-yl)pyridazin-3-yl)piperidine | Thiophene instead of furan | Enhanced stability but altered bioactivity |

| 1-(6-(Pyridin-2-yl)pyridazin-3-yl)piperidine | Pyridine ring substitution | Different receptor binding affinities |

| 1-(6-(Benzofuran-2-yl)pyridazin-3-yl)piperidine | Benzofuran ring for improved solubility | Increased bioavailability in vivo |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, merging pyridazine, furan, piperidine, and benzoate elements. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Structural Variations and Implications

- Heterocyclic Core : The target compound’s pyridazine ring (vs. pyridine in or pyrimidine in ) offers distinct electronic properties. Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to pyridine derivatives .

- ethyl in I-6230) may alter metabolic stability and lipophilicity .

Functional and Application-Based Differences

- Bioactivity : Pyridazine derivatives like I-6230 are often bioactive in CNS or enzyme-targeting contexts, whereas furan-pyrimidine hybrids () may align with pesticidal applications due to structural parallels with tribenuron methyl () .

- Stability and Solubility : The methyl ester in the target compound may confer better hydrolytic stability compared to ethyl esters (I-6230), while the carboxylic acid in ’s analog could enhance water solubility .

Q & A

What are the optimized synthetic routes for Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate, and how do reaction conditions influence yield and purity?

Basic

The synthesis typically involves multi-step protocols, including amide coupling, cyclization, and functional group protection/deprotection. Key steps may parallel methods described for structurally analogous pyridazinyl-piperidine derivatives, such as palladium-catalyzed cross-coupling reactions (e.g., C–H arylation) to introduce the furan-2-yl group . Temperature control (e.g., 80–120°C for coupling steps) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like oxidation or hydrolysis. Solvent selection (e.g., DMF for polar intermediates or THF for non-polar steps) and catalyst loading (e.g., 5–10 mol% Pd catalysts) significantly impact yield and purity. For example, yields exceeding 70% were reported for similar pyridazine derivatives under optimized Pd-catalyzed conditions .

How can researchers characterize the three-dimensional structure and electronic properties of this compound?

Basic

X-ray crystallography is the gold standard for resolving bond lengths, angles, and crystal packing . For dynamic structural insights, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and confirms regioselectivity in coupling reactions. Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Infrared (IR) spectroscopy validates functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

What analytical methods ensure purity and stability of this compound under varying storage conditions?

Basic

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies impurities (<1% threshold) . Elemental analysis (C, H, N) confirms stoichiometric consistency (±0.4% tolerance) . Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) assess degradation pathways (e.g., ester hydrolysis). Lyophilization or storage under argon at −20°C is recommended for hygroscopic batches .

How can researchers resolve contradictory data in reaction yields or biological activity across studies?

Advanced

Contradictions often arise from subtle differences in reaction conditions or assay protocols. For example, yields for pyridazine-thioacetamide derivatives varied by 15–20% depending on solvent polarity (DMF vs. DCM) and catalyst choice (Pd(OAc)₂ vs. PdCl₂) . In biological studies, discrepancies in IC₅₀ values may stem from cell line variability (e.g., HEK293 vs. HeLa) or assay buffer composition (pH 6.5 ammonium acetate vs. PBS) . Statistical meta-analysis of published protocols and systematic replication under controlled variables (e.g., using Design of Experiments) can identify critical factors.

What in silico models are suitable for predicting pharmacokinetic properties and target interactions?

Advanced

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets like kinases or GPCRs . ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. For instance, furan-containing analogs show moderate hepatic clearance (CLhep ~15 mL/min/kg) due to cytochrome P450 oxidation . Machine learning models (e.g., DeepChem) can prioritize derivatives with improved solubility or binding affinity.

How do structural modifications (e.g., substituent changes on pyridazine or piperidine) affect biological activity?

Advanced

Structure-activity relationship (SAR) studies reveal that replacing the furan-2-yl group with electron-withdrawing substituents (e.g., CF₃) enhances target binding (e.g., kinase inhibition) but may reduce solubility . Piperidine N-methylation improves metabolic stability by blocking CYP3A4-mediated oxidation . Introducing polar groups (e.g., –OH or –COOH) on the benzoate ester increases aqueous solubility but may compromise membrane permeability .

What strategies mitigate polymorphism or hydrate formation during crystallization?

Advanced

Salt formation (e.g., HCl or mesylate salts) stabilizes crystalline forms and reduces hygroscopicity . Solvent screening (e.g., ethanol/water vs. acetone) under controlled cooling rates (0.5–1°C/min) directs nucleation toward the desired polymorph. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) monitor phase transitions. For hydrates, storage with molecular sieves in non-polar solvents (e.g., hexane) prevents water uptake .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced

Knockout/knockdown models (e.g., CRISPR-Cas9) confirm target specificity. Isotopic labeling (¹⁴C or ³H) tracks compound distribution in tissues . Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to purified targets. For off-target effects, proteome-wide affinity pulldowns (e.g., using biotinylated probes) identify secondary interactors .

What formulation strategies address poor solubility in aqueous buffers?

Advanced

Nanoemulsions (e.g., using Tween-80) or cyclodextrin inclusion complexes enhance solubility 10–50-fold . Prodrug approaches (e.g., ester-to-acid conversion in vivo) improve bioavailability . Co-crystallization with coformers (e.g., succinic acid) modifies dissolution rates without altering pharmacological activity .

How can synthetic strategies be adapted for isotopically labeled analogs (e.g., ¹³C or ¹⁵N) to support metabolic studies?

Advanced

Late-stage isotopic labeling via Suzuki-Miyaura coupling (using ¹³C-enriched boronic acids) minimizes costly precursor synthesis . Enzymatic incorporation (e.g., using transaminases with ¹⁵N-glutamate) introduces labels into heterocyclic amines. LC-MS/MS with stable isotope tracing quantifies metabolite formation in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.